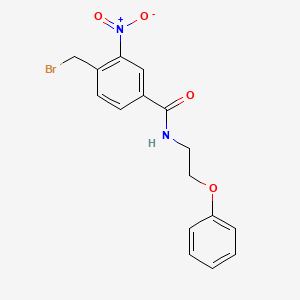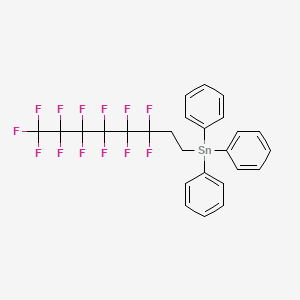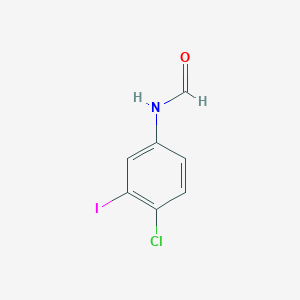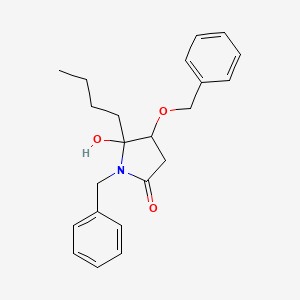
1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring substituted with benzyl, benzyloxy, butyl, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Benzyloxy Groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and benzyloxy halides.
Addition of the Butyl Group: The butyl group can be added through alkylation reactions using butyl halides.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl and benzyloxy groups can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one involves its interaction with various molecular targets. It may act on enzymes or receptors, altering their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-piperidone: A related compound with a similar structure but lacking the benzyloxy and butyl groups.
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: Another similar compound with different substituents on the piperidine ring.
Uniqueness
1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
647826-95-7 |
|---|---|
Molekularformel |
C22H27NO3 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
1-benzyl-5-butyl-5-hydroxy-4-phenylmethoxypyrrolidin-2-one |
InChI |
InChI=1S/C22H27NO3/c1-2-3-14-22(25)20(26-17-19-12-8-5-9-13-19)15-21(24)23(22)16-18-10-6-4-7-11-18/h4-13,20,25H,2-3,14-17H2,1H3 |
InChI-Schlüssel |
SWORHZFKTUPREW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(CC(=O)N1CC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)
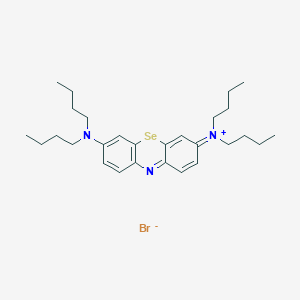
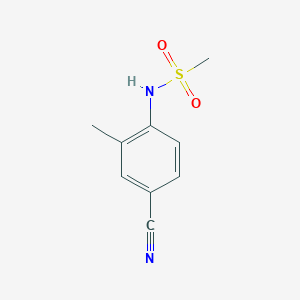
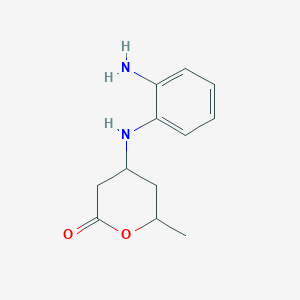
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
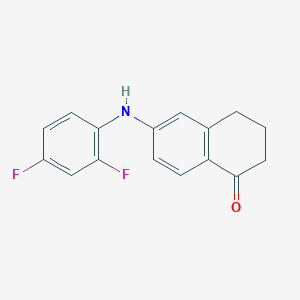
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
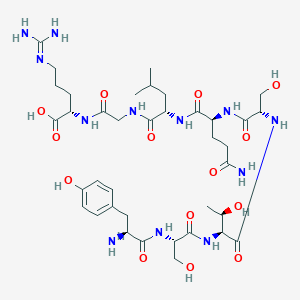
![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)
